molecular formula C12H10N2O B14276646 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one CAS No. 135299-06-8

1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one

Cat. No.: B14276646
CAS No.: 135299-06-8
M. Wt: 198.22 g/mol
InChI Key: OACLBVQHEXYYRD-UHFFFAOYSA-N
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Description

1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and even human tissues . This compound is characterized by its tricyclic structure, which includes a pyridine-fused indole framework.

Preparation Methods

The synthesis of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired tricyclic indole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one involves its interaction with various molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting sedative or anxiolytic effects. Additionally, it may inhibit certain enzymes or proteins involved in cell proliferation, contributing to its antitumor properties .

Comparison with Similar Compounds

1-Methyl-2,9-dihydro-5H-beta-carbolin-5-one can be compared to other beta-carboline alkaloids, such as harmine and harmaline. While these compounds share a similar tricyclic structure, they differ in their degree of saturation and specific substituents. For example, harmine has a methoxy group at the 7-position, while harmaline has an additional hydroxyl group . These structural differences can influence their biological activity and pharmacological properties.

Properties

CAS No.

135299-06-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-5-one

InChI

InChI=1S/C12H10N2O/c1-7-12-8(5-6-13-7)11-9(14-12)3-2-4-10(11)15/h2-6,13-14H,1H3

InChI Key

OACLBVQHEXYYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C(=O)C=CC=C3N2)C=CN1

Origin of Product

United States

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